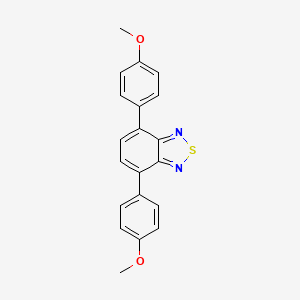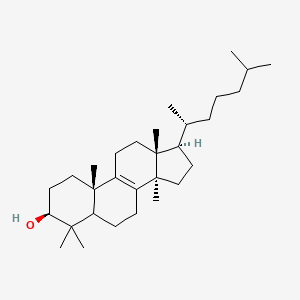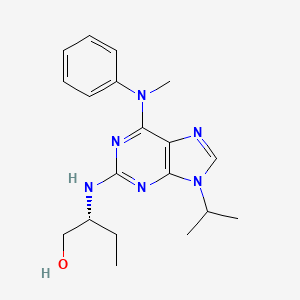
Aftin-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aftin-5 is a small molecule known as an Amyloid-β Forty-Two Inducer. It is primarily used in research related to Alzheimer’s disease due to its ability to selectively increase the production of the amyloid-β 42 peptide. This peptide is a significant component in the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: Aftin-5 is a synthetic compound with the molecular formula C19H26N6O and a molecular weight of 354.45 g/mol . The synthesis involves the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the isopropyl and N-methylanilino groups.
Final Assembly: The final product is obtained by coupling the substituted purine with a butan-1-ol derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve a purity of over 98%.
化学反応の分析
Types of Reactions: Aftin-5 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the purine core.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted purine compounds .
科学的研究の応用
Aftin-5 has several applications in scientific research, particularly in the study of Alzheimer’s disease:
Chemistry: Used as a tool to study the chemical pathways involved in amyloid-β production.
Biology: Helps in understanding the biological processes and interactions of amyloid-β peptides in cellular models.
Medicine: Aids in the development of potential therapeutic agents targeting amyloid-β production.
Industry: Utilized in high-throughput screening assays to identify compounds that modulate amyloid-β levels
作用機序
Aftin-5 exerts its effects by interacting with specific proteins involved in the production of amyloid-β peptides. The primary molecular targets include:
Voltage-Dependent Anion Channel 1 (VDAC1): this compound binds to VDAC1, altering its function and affecting amyloid-β production.
Prohibitin: Interaction with prohibitin modulates mitochondrial function and amyloid-β synthesis.
Mitofilin: this compound affects the localization and activity of mitofilin, influencing amyloid-β levels
類似化合物との比較
Aftin-5 is part of a family of compounds known as Amyloid-β Forty-Two Inducers. Similar compounds include:
Aftin-4: Another Amyloid-β Forty-Two Inducer with similar properties but different potency and selectivity.
Roscovitine: A structurally related compound with distinct biological activities.
Celecoxib: Although primarily a cyclooxygenase-2 inhibitor, it shares some mechanistic similarities with this compound in terms of amyloid-β modulation
This compound is unique due to its specific and potent ability to increase amyloid-β 42 production while decreasing amyloid-β 38 levels, making it a valuable tool in Alzheimer’s disease research .
特性
分子式 |
C19H26N6O |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(2R)-2-[[6-(N-methylanilino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1 |
InChIキー |
HYFZLABHJHEEFS-CQSZACIVSA-N |
異性体SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
正規SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
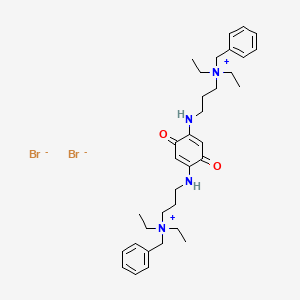


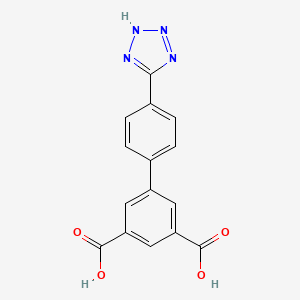
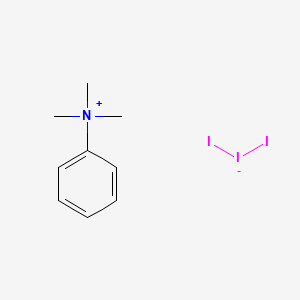

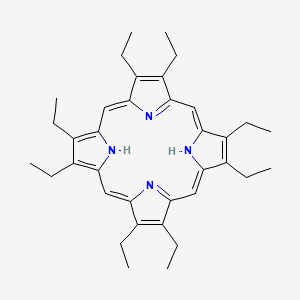

![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
